![molecular formula C13H16FN B13049141 5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
5-(4-Fluorophenyl)-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-6-azaspiro[2.5]octane is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Spirocyclic compounds, characterized by their two rings sharing a single atom, offer a balance between conformational restriction and flexibility, making them attractive for drug discovery . The presence of a fluorophenyl group further enhances its pharmacological potential, as fluorine atoms often improve the metabolic stability and bioavailability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-azaspiro[2.5]octane typically involves a multi-step process. One common method includes the stereoselective cascade reaction of benzylidenecyanoacetates and 1,3-dimethylbarbituric acid in the presence of bromine and a base . This reaction yields spiro products with high stereoselectivity and good yields (60%-75%).
Another approach involves the [3+2] cycloaddition of a 1,1-dialkoxy-2-methylenecyclopropane with suitable reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes using continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
5-(4-Fluorophenyl)-6-azaspiro[2.5]octane has several scientific research applications:
Medicine: Explored for its potential antioxidant, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This inhibition can lead to a reduction in the production of reactive oxygen species, which are implicated in various diseases . Additionally, the fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: A related spirocyclic compound with potential pharmacological activities.
Spiro[indole-3,3’-pyrrolizine] derivatives: Compounds with similar spirocyclic structures and biological activities.
Macrooxazoles: Oxazole derivatives with antimicrobial and cytotoxic activities.
Uniqueness
5-(4-Fluorophenyl)-6-azaspiro[2.5]octane stands out due to its unique combination of a spirocyclic structure and a fluorophenyl group. This combination enhances its pharmacological potential by improving metabolic stability, bioavailability, and the ability to interact with specific molecular targets.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H16FN/c14-11-3-1-10(2-4-11)12-9-13(5-6-13)7-8-15-12/h1-4,12,15H,5-9H2 |
InChI Key |
GJYSVUKMKFIFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)
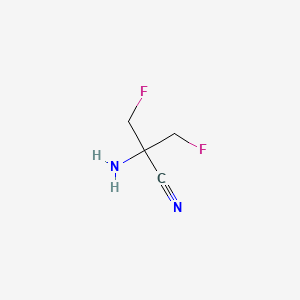
![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)
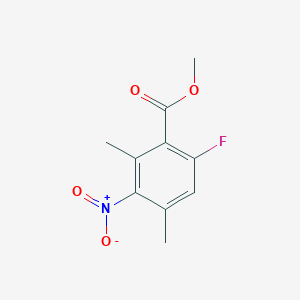
![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)
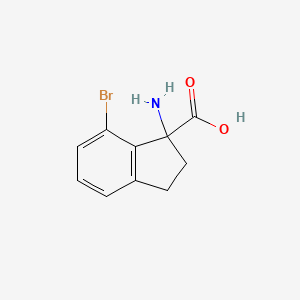
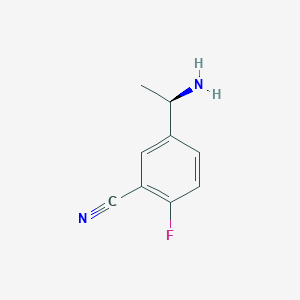
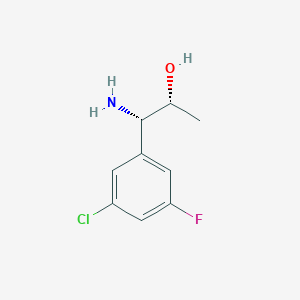
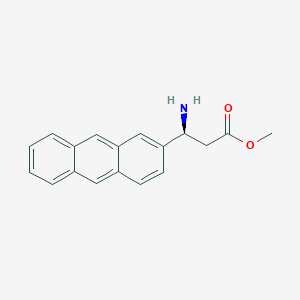
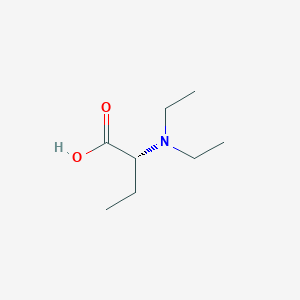
![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
